艾森宁

描述

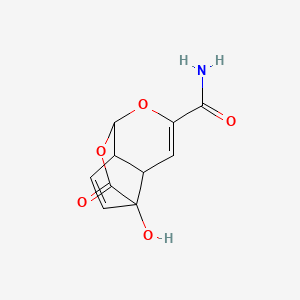

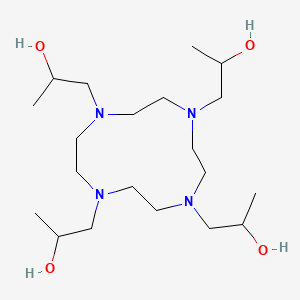

Eisenin is a biologically active compound isolated from the brown marine algae, Eisenia bicyclis Setchell. It is known for its role as a biological response modifier, exhibiting various bioactivities that make it a subject of interest in scientific research. The molecular formula of Eisenin is C13H20N4O6, and it has a molecular weight of 328.32 g/mol .

科学研究应用

Eisenin has a wide range of scientific research applications, including:

Chemistry: Eisenin is used as a model compound in the study of peptide bond formation and hydrolysis.

Biology: Eisenin exhibits biological activities such as anti-inflammatory and antioxidant properties, making it a subject of interest in biological research.

Medicine: Eisenin is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent and its ability to modulate immune responses.

作用机制

Target of Action

Eisenin, a tripeptide extracted from a brown marine alga (Eisenia bicyclis Setchell), primarily targets peripheral blood lymphocytes (PBLs) in humans . More specifically, it interacts with natural killer cells, a type of PBL . These cells play a crucial role in the body’s immune response, particularly in the rejection of tumors and cells infected by viruses.

Mode of Action

Eisenin augments the natural cytotoxicity of PBLs . This activity is observed when Eisenin is added directly to a 51Cr release assay or when PBLs alone are incubated with Eisenin for 0.5-1 hour before addition to the assay . The resulting augmented cytotoxicity can be attributed to natural killer cells . Eisenin also renders K-562 target cells resistant to lysis by PBLs stimulated by Eisenin .

Biochemical Pathways

It is known that eisenin can augment the natural cytotoxicity of pbls . This suggests that Eisenin may influence the pathways involved in the immune response, particularly those related to natural killer cell activity and cytotoxicity.

Result of Action

The primary molecular effect of Eisenin is the augmentation of natural cytotoxicity of PBLs, particularly natural killer cells . This leads to an enhanced immune response, potentially improving the body’s ability to fight off infections and tumors. On a cellular level, Eisenin renders K-562 target cells resistant to lysis by PBLs stimulated by Eisenin .

生化分析

Biochemical Properties

Eisenin interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that Eisenin yields glutamic acid (2 mols), alanine (1 mol), and ammonia (1 mol) as the ultimate hydrolysis products .

Molecular Mechanism

It is known that Eisenin contains each one of free carboxyl- and acidamide-group

准备方法

Synthetic Routes and Reaction Conditions: Eisenin can be synthesized through a series of organic reactions involving the formation of amide bonds. The synthetic route typically involves the coupling of pyroglutamic acid with glutamine and alanine under specific reaction conditions. The process requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Eisenin involves the extraction and purification from the brown marine algae, Eisenia bicyclis Setchell. The algae are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate Eisenin in its pure form .

化学反应分析

Types of Reactions: Eisenin undergoes various chemical reactions, including:

Oxidation: Eisenin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction of Eisenin can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Eisenin can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of Eisenin, as well as substituted compounds with different functional groups .

相似化合物的比较

Pyroglutamyl-glutaminyl-alanine: A tripeptide similar to Eisenin, known for its biological activities.

Glutathione: A tripeptide with antioxidant properties, similar in structure to Eisenin.

Carnosine: A dipeptide with antioxidant and anti-inflammatory properties, similar to Eisenin.

Uniqueness of Eisenin: Eisenin is unique due to its specific biological activities and its origin from marine algae. Unlike other similar compounds, Eisenin has been shown to exhibit a distinct set of bioactivities, including its role as a biological response modifier. Its unique structure and origin make it a valuable compound for scientific research and potential therapeutic applications .

属性

IUPAC Name |

2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPNGHPLCAMVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902331 | |

| Record name | NoName_1571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21477-57-6 | |

| Record name | Eisenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Eisenin and where is it found?

A1: Eisenin is a naturally occurring tripeptide, meaning it's made up of three amino acids. It's found in the brown marine alga Eisenia bicyclis Setchell. []

Q2: What is the structure of Eisenin?

A2: Eisenin's chemical structure is L-pyroglutamyl-L-glutaminyl-L-alanine. [, ] This was confirmed through synthesis and comparison with the naturally isolated compound. [, , ]

Q3: What is the primary known biological activity of Eisenin?

A3: Research shows that Eisenin can enhance the natural cytotoxic activity of human peripheral blood lymphocytes (PBLs). [] This means it can boost the ability of certain immune cells to kill target cells, like those infected with viruses or cancerous cells.

Q4: How does Eisenin impact natural killer (NK) cell activity?

A4: Eisenin appears to directly enhance the cytotoxic activity of NK cells, a type of lymphocyte. Evidence for this includes:

- Adding Eisenin to a 51Cr release assay, which measures cell lysis, increases target cell death. []

- Pre-incubating PBLs with Eisenin also boosts their cytotoxic activity. []

- The augmented cytotoxicity is attributed to NK cells because treating Eisenin-stimulated PBLs with an antibody against the NK cell marker Leu 11b eliminates the effect. []

Q5: Does Eisenin affect the target cells themselves?

A5: Interestingly, Eisenin also seems to make K-562 target cells, a human leukemia cell line, more resistant to lysis by the stimulated PBLs. [] This suggests a complex interaction that requires further investigation.

Q6: Which structural components of Eisenin are important for its activity?

A6: Studies suggest that the individual amino acids comprising Eisenin, namely L-pyroglutamic acid and L-alanine, along with a mixture of all three amino acids, can also enhance natural cytotoxicity. [] This suggests that the arrangement of these amino acids within the tripeptide might not be critical for its activity and that the individual amino acids themselves play a role.

Q7: Has the diketopiperazine theory been investigated for Eisenin's structure?

A7: Yes, research has explored whether Eisenin exists in a diketopiperazine form. While some weak reactions characteristic of diketopiperazines were observed with Eisenin and its analogs, the results strongly suggest that Eisenin's structure is indeed the linear tripeptide L-pyroglutamyl-L-glutaminyl-L-alanine. [] X-ray diffraction data further supports this conclusion. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)